molecular formula C17H17N3O3 B2606443 methyl (2E)-3-[(2-aminophenyl)amino]-2-(phenylformamido)prop-2-enoate CAS No. 339025-85-3

methyl (2E)-3-[(2-aminophenyl)amino]-2-(phenylformamido)prop-2-enoate

Cat. No.: B2606443
CAS No.: 339025-85-3
M. Wt: 311.341
InChI Key: GUEBDRFFUZXOCI-RVDMUPIBSA-N
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Description

Methyl (2E)-3-[(2-aminophenyl)amino]-2-(phenylformamido)prop-2-enoate is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-[(2-aminophenyl)amino]-2-(phenylformamido)prop-2-enoate typically involves the following steps:

    Formation of the enone backbone: This can be achieved through an aldol condensation reaction between an aldehyde and a ketone.

    Introduction of the amino group: The amino group can be introduced via nucleophilic substitution or reductive amination.

    Formamido group addition: This step may involve the reaction of an amine with formic acid or a formylating agent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of acid or base catalysts to accelerate the reaction.

    Temperature control: Maintaining optimal temperatures to favor the desired reaction pathway.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-[(2-aminophenyl)amino]-2-(phenylformamido)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the enone to an alcohol or amine.

    Substitution: The amino and formamido groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May serve as a probe or reagent in biochemical assays.

    Medicine: Potential use in drug development due to its bioactive functional groups.

    Industry: Could be used in the production of polymers, dyes, or other materials.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with molecular targets such as enzymes or receptors. The amino and formamido groups can form hydrogen bonds or electrostatic interactions with biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2E)-3-[(2-aminophenyl)amino]-2-(phenylamino)prop-2-enoate
  • Methyl (2E)-3-[(2-aminophenyl)amino]-2-(phenylcarbamoyl)prop-2-enoate

Properties

IUPAC Name

methyl (E)-3-(2-aminoanilino)-2-benzamidoprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-23-17(22)15(11-19-14-10-6-5-9-13(14)18)20-16(21)12-7-3-2-4-8-12/h2-11,19H,18H2,1H3,(H,20,21)/b15-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEBDRFFUZXOCI-RVDMUPIBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CNC1=CC=CC=C1N)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\NC1=CC=CC=C1N)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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